molecular formula C8H14O2 B1459087 4-(Prop-2-en-1-yl)oxan-4-ol CAS No. 219903-85-2

4-(Prop-2-en-1-yl)oxan-4-ol

Cat. No.: B1459087
CAS No.: 219903-85-2
M. Wt: 142.2 g/mol
InChI Key: YXHPHKSSMJAOII-UHFFFAOYSA-N
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Description

4-Allyltetrahydro-2H-pyran-4-ol is an organic compound known for its unique structure and versatile applications. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Allyltetrahydro-2H-pyran-4-ol can be synthesized through several methods. One common approach involves the Prins cyclization reaction, where homoallylic alcohol reacts with an aldehyde in the presence of an acid catalyst. This reaction typically uses catalysts such as iron chloride or iron nitrate, and the reaction conditions can be adjusted to optimize yield and selectivity .

Industrial Production Methods

In industrial settings, the production of 4-(Prop-2-en-1-yl)oxan-4-ol often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Allyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted tetrahydropyran derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

4-Allyltetrahydro-2H-pyran-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(Prop-2-en-1-yl)oxan-4-ol exerts its effects involves interactions with various molecular targets. It can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of biologically active compounds. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-ol: A closely related compound with similar structural features but lacking the allyl group.

    2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Another derivative with different substituents on the pyran ring

Uniqueness

4-Allyltetrahydro-2H-pyran-4-ol is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for diverse applications. This structural feature allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

4-prop-2-enyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-8(9)4-6-10-7-5-8/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHPHKSSMJAOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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